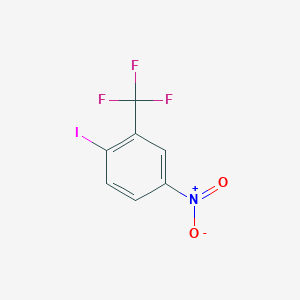
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chalcones.
Scientific Research Applications
Chemistry: It can be used as a starting material for the synthesis of more complex organic molecules.
Biology: Chalcones, including this compound, are studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research into the pharmacological effects of chalcones may lead to the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is not well-documented, but it is likely to involve interactions with various molecular targets and pathways. Chalcones are known to interact with enzymes, receptors, and other proteins, leading to a range of biological effects. The specific molecular targets and pathways involved would depend on the particular biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: An isomer with a different configuration around the double bond.
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: A compound with a chlorine atom in a different position on the phenyl ring.
(2Z)-1-(3-chlorophenyl)-3-(methylamino)prop-2-en-1-one: A compound with a different substitution on the amino group.
Uniqueness
The uniqueness of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one lies in its specific combination of functional groups and its configuration. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6- |
InChI Key |
LDBZHHVGVAIVBT-SREVYHEPSA-N |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


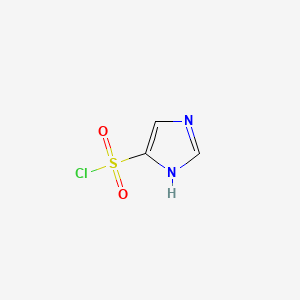
![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)


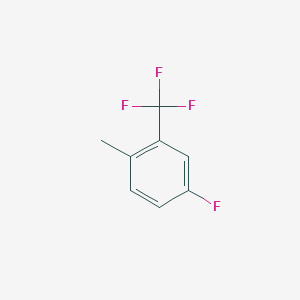
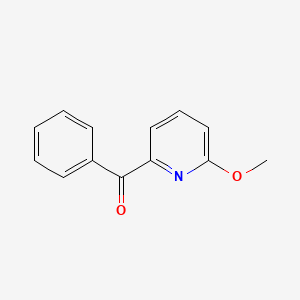

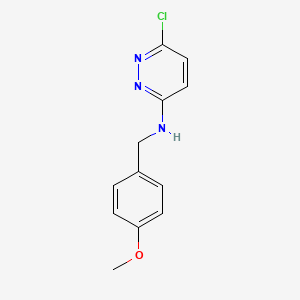
![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)
